ボリノスタット

概要

説明

作用機序

ボリノスタットは、ヒストンタンパク質からアセチル基を除去する酵素であるヒストン脱アセチル化酵素を阻害することで効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、その結果、クロマチンの構造が開き、遺伝子発現が増加します。ボリノスタットは、クラスIおよびIIヒストン脱アセチル化酵素を特異的に標的とし、癌細胞における細胞周期停止、分化、およびアポトーシスにつながります .

科学的研究の応用

Vorinostat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study histone deacetylase inhibition.

Biology: Vorinostat is used to investigate the role of histone deacetylases in gene expression and cellular differentiation.

Medicine: Beyond its use in treating cutaneous T-cell lymphoma, vorinostat is being explored for its potential in treating other cancers and neurological disorders.

Industry: Vorinostat is used in the development of new therapeutic agents and in drug delivery systems

準備方法

合成経路と反応条件

ボリノスタットは、複数段階のプロセスを経て合成できます。合成は通常、シュウ酸とアニリンを反応させてサブエロイルアニリドを形成することから始まり、その後、ヒドロキシルアミンとの反応によってサブエロイルアニリドヒドロキサム酸に変換されます .

工業生産方法

工業的な設定では、ボリノスタットの生産には、高収率と純度を確保するために反応条件を最適化することが含まれます。これには、温度、pH、および反応時間の制御が含まれます。触媒や溶媒の使用も、合成の効率に重要な役割を果たす可能性があります .

化学反応の分析

反応の種類

ボリノスタットは、以下を含むさまざまな化学反応を起こします。

酸化: ボリノスタットは、酸化されてさまざまな代謝産物を形成することができます。

還元: 特定の条件下で還元され、さまざまな生成物を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

形成される主要な生成物

これらの反応から形成される主な生成物には、ボリノスタットのさまざまな代謝産物や誘導体が含まれ、これらは異なる生物学的活性を持つ可能性があります .

科学研究アプリケーション

ボリノスタットは、幅広い科学研究アプリケーションを持っています。

化学: ヒストン脱アセチル化酵素阻害の研究におけるモデル化合物として使用されます。

生物学: ボリノスタットは、ヒストン脱アセチル化酵素が遺伝子発現と細胞分化で果たす役割を調査するために使用されます。

医学: 皮膚T細胞リンパ腫の治療における使用に加えて、ボリノスタットは、他の癌や神経疾患の治療における可能性について検討されています。

類似化合物との比較

ボリノスタットは、以下のような他のヒストン脱アセチル化酵素阻害剤と比較されます。

ベキサロテン: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤です。

ロミデプシン: 同様の作用機序を持つが、化学構造が異なるヒストン脱アセチル化酵素阻害剤です。

パノビノスタット: 癌治療におけるより幅広い用途を持つ、より強力なヒストン脱アセチル化酵素阻害剤

ボリノスタットは、クラスIおよびIIヒストン脱アセチル化酵素の特異的な阻害と、皮膚T細胞リンパ腫の治療における確立された使用により、ユニークです .

特性

IUPAC Name |

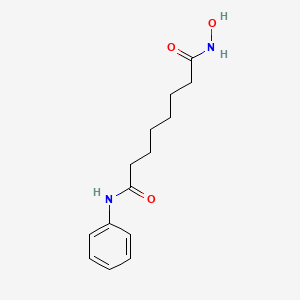

N'-hydroxy-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041133 | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2 and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations (IC50< 86 nM). These enzymes catalyze the removal of acetyl groups from the lysine residues of histones proteins. In some cancer cells, there is an overexpression of HDACs, or an aberrant recruitment of HDACs to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones. By inhibiting histone deacetylase, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized., Vorinostat, a histone deacetylase inhibitor, is an antineoplastic agent. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized. Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. HDAC enzymes catalyze the removal of acetyl groups from the lysine residues of proteins, including histones and transcription factors. Overexpression of HDAC enzymes or aberrant recruitment of HDAC enzymes to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones has been observed in some cancer cells. Hypoacetylation of histones is associated with a condensed chromatin structure and repression of gene transcription. Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation. In vitro, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells., Although the pathophysiological processes involved in dopamine (DA) neuron degeneration in Parkinson's disease (PD) are not completely known, apoptotic cell death has been suggested to be involved and can be modeled in DAergic cell lines using the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP(+)). Recently, it has been suggested that histone deacetylase inhibitors (HDACIs) may reduce apoptotic cell death in various model systems. However, their utility in interfering with DA cell death remains unclear. The HDACIs sodium butyrate (NaB), valproate (VPA) and suberoylanilide hydroxamic acid (SAHA) were tested for their ability to prevent MPP(+)-mediated cytotoxicity in human derived SK-N-SH and rat derived MES 23.5 cells. All three HDACIs at least partially prevented MPP(+)-mediated apoptotic cell death. The protective effects of these HDACIs coincided with significant increases in histone acetylation. These results suggest that HDACIs may be potentially neuroprotective against DA cell death ..., Histone deacetylase inhibitors (HDACi) developed as anti-cancer agents have a high degree of selectivity for killing cancer cells. HDACi induce acetylation of histones and nonhistone proteins, which affect gene expression, cell cycle progression, cell migration, and cell death. The mechanism of the tumor selective action of HDACi is unclear. Here, /the authors/ show that the HDACi, vorinostat (Suberoylanilide hydroxamic acid, SAHA), induces DNA double-strand breaks (DSBs) in normal (HFS) and cancer (LNCaP, A549) cells. Normal cells in contrast to cancer cells repair the DSBs despite continued culture with vorinostat. In transformed cells, phosphorylated H2AX (gammaH2AX), a marker of DNA DSBs, levels increased with continued culture with vorinostat, whereas in normal cells, this marker decreased with time. Vorinostat induced the accumulation of acetylated histones within 30 min, which could alter chromatin structure-exposing DNA to damage. After a 24-hr culture of cells with vorinostat, and reculture without the HDACi, gammaH2AX was undetectable by 2 hr in normal cells, while persisting in transformed cells for the duration of culture. Further, /investigators/ found that vorinostat suppressed DNA DSB repair proteins, e.g., RAD50, MRE11, in cancer but not normal cells. Thus, the HDACi, vorinostat, induces DNA damage which normal but not cancer cells can repair. This DNA damage is associated with cancer cell death. These findings can explain, in part, the selectivity of vorinostat in causing cancer cell death at concentrations that cause little or no normal cell death., ... Some histone deacetylase inhibitors, such as trichostatin A and scriptaid, have improved the full-term development of mouse clones significantly, but the mechanisms allowing for this are unclear. Here, /the authors/ found that two other specific inhibitors, suberoylanilide hydroxamic acid and oxamflatin, could also reduce the rate of apoptosis in blastocysts, improve the full-term development of cloned mice, and increase establishment of nuclear transfer-generated embryonic stem cell lines significantly without leading to obvious abnormalities. However, another inhibitor, valproic acid, could not improve cloning efficiency. Suberoylanilide hydroxamic acid, oxamflatin, trichostatin A, and scriptaid are inhibitors for classes I and IIa/b histone deacetylase, whereas valproic acid is an inhibitor for classes I and IIa, suggesting that inhibiting class IIb histone deacetylase is an important step for reprogramming mouse cloning efficiency., For more Mechanism of Action (Complete) data for Vorinostat (23 total), please visit the HSDB record page. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light orange powder, White solid | |

CAS No. |

149647-78-9 | |

| Record name | Vorinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-N'-phenyloctanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159-160.5 °C | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Vorinostat (SAHA) primarily targets histone deacetylases (HDACs), specifically inhibiting class I and II HDACs. [, , , , , ]

ANone: Vorinostat (SAHA) acts as a hydroxamic acid-based pan-HDAC inhibitor. Its hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, effectively blocking their enzymatic activity. [, , , , ]

ANone: Inhibition of HDACs by Vorinostat (SAHA) leads to increased histone acetylation, resulting in a more relaxed chromatin structure. This can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. These changes can induce cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: Yes, Vorinostat (SAHA) can also acetylate and modulate the activity of non-histone proteins, such as heat shock protein 90 (HSP90). This can lead to the degradation of client proteins like HER2 in breast cancer cells. []

ANone: The molecular formula of Vorinostat (SAHA) is C14H20N2O3S, and its molecular weight is 296.39 g/mol.

ANone: While the provided research papers don't explicitly detail spectroscopic data, they mention the use of techniques like FT-IR and 1H NMR to confirm the chemical structures of Vorinostat (SAHA) and related compounds. [, ]

ANone: Yes, docking studies have been performed using the crystal structure of HDACs complexed with Vorinostat (SAHA) to understand its binding interactions and design novel analogs. These studies revealed the importance of the hydroxamic acid moiety for zinc binding and the potential for introducing modifications to enhance activity or selectivity. [, ]

ANone: Studies exploring the SAR of Vorinostat (SAHA) analogs have shown that modifications to the linker region connecting the hydroxamic acid and the cap group can impact potency and selectivity towards different HDAC isoforms. [, , , ]

ANone: One study designed a series of co-prodrugs by conjugating Vorinostat (SAHA) with SN38, an active metabolite of irinotecan, using different amino acid linkers. They found that the length of the amino acid linker influenced the hydrolytic release rate of both drugs. []

ANone: While the provided research doesn't explicitly discuss Vorinostat (SAHA) stability, one study mentioned developing self-assembled Vorinostat (SAHA) nanoparticles using a disulfide linker to enhance its delivery to solid tumors. This suggests a potential strategy to improve its stability and bioavailability. []

ANone: Vorinostat (SAHA) is orally bioavailable and exhibits a relatively short half-life (t1/2) of approximately 1.6 hours. It is rapidly metabolized, primarily through glucuronidation. []

ANone: One study found that co-administration of carboplatin and paclitaxel did not significantly alter the pharmacokinetic parameters of Vorinostat (SAHA). []

ANone: Vorinostat (SAHA) primarily exerts its pharmacodynamic effects through the inhibition of HDACs, leading to increased histone acetylation and changes in gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: Vorinostat (SAHA) has demonstrated antiproliferative and pro-apoptotic activity against various cancer cell lines in vitro, including leukemia, lymphoma, melanoma, and breast cancer cells. [, , , , , , , , , , , , , , , , , ]

ANone: The efficacy of Vorinostat (SAHA) has been evaluated in various in vivo models, including xenograft models of human tumors in mice. [, , , , , , , , , , , , , , ]

ANone: Clinical trials have shown that Vorinostat (SAHA) has single-agent activity in cutaneous T-cell lymphoma (CTCL) and shows promise in combination with other agents for treating various hematological and solid malignancies. [, , , , , , , , , , , , , ]

ANone: Vorinostat (SAHA) has shown promising activity in preclinical and clinical studies for treating mantle cell lymphoma (MCL), particularly in combination with cladribine and rituximab. [, , ]

ANone: Resistance to Vorinostat (SAHA) can arise through various mechanisms, including reduced expression of HDAC3, epigenetic silencing of HDAC3 by promoter methylation, and activation of alternative survival pathways. []

ANone: Yes, cross-resistance between Vorinostat (SAHA) and other pan-HDAC inhibitors, such as panobinostat (LBH589), has been observed in some resistant cell lines. [, ]

ANone: Common toxicities associated with Vorinostat (SAHA) treatment include gastrointestinal side effects (nausea, vomiting, diarrhea), fatigue, myelosuppression (neutropenia, thrombocytopenia), and electrolyte imbalances. [, , , , , , , ]

ANone: One study explored the use of self-assembled nanoparticles composed of Vorinostat (SAHA) conjugated to a redox-responsive linker and a biocompatible polymer (TPGS). This approach aimed to enhance delivery to solid tumors and improve therapeutic efficacy. []

ANone: Various analytical techniques, including MTS assays, flow cytometry, Western blotting, qPCR, immunohistochemistry, gene microarrays, and methylation analysis, are employed to investigate the cellular and molecular effects of Vorinostat (SAHA). [, , , , , , , , , , , , , , , , , , , ]

ANone: Yes, Vorinostat (SAHA) has been shown to possess immunomodulatory properties. One study suggested its potential role in influencing the tumor microenvironment by modulating the expression of chemokines like TARC, which plays a role in recruiting immune cells. [, ]

ANone: Yes, several other HDAC inhibitors are being investigated, including panobinostat (LBH589), romidepsin, belinostat, trichostatin A (TSA), and valproic acid. These compounds have shown varying degrees of efficacy and selectivity towards different HDAC isoforms. [, , , , , , ]

ANone: Vorinostat (SAHA) became the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) in 2006. [, ]

ANone: Research on Vorinostat (SAHA) involves expertise from various disciplines, including medicinal chemistry, pharmacology, oncology, immunology, and molecular biology. These collaborative efforts drive the development of more effective and targeted therapies. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。